N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine
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Overview
Description
N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound features a triazole ring fused with a benzene ring and substituted with a 4-chlorophenyl and a methyl group. The presence of the triazole ring imparts significant stability and reactivity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions . The reaction proceeds efficiently at room temperature, yielding the desired triazole compound with high regioselectivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine involves its interaction with various molecular targets. The triazole ring can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological macromolecules. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: Similar in structure but differ in the position of nitrogen atoms.
Thiazoles: Contain sulfur instead of nitrogen in the ring.
Pyrazoles: Another class of five-membered heterocycles with two nitrogen atoms.
Uniqueness
N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine stands out due to its unique substitution pattern and the presence of the 4-chlorophenyl group, which enhances its biological activity and stability compared to other triazole derivatives .
Properties
Molecular Formula |
C13H11ClN4 |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-methylbenzotriazol-1-amine |
InChI |
InChI=1S/C13H11ClN4/c1-17(11-8-6-10(14)7-9-11)18-13-5-3-2-4-12(13)15-16-18/h2-9H,1H3 |
InChI Key |
XEGYFWGKNCQQSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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